molecular formula C18H21ClN4O2S B2556508 3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine CAS No. 2034428-49-2

3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine

Cat. No. B2556508
M. Wt: 392.9
InChI Key: YPYHUMCUXBWPPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridazine and piperazine rings would likely have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the sulfonyl group could potentially make the compound more polar .

Scientific Research Applications

Anticancer and Antituberculosis Studies

Research has demonstrated the synthesis of piperazine derivatives with significant anticancer and antituberculosis activities. For example, Mallikarjuna et al. (2014) synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and found that some of these compounds exhibited significant antituberculosis and anticancer activities. This suggests the potential of piperazine derivatives in developing treatments for tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).

Melanocortin Receptor Agonists

Piperazine analogues have also been explored for their potential in targeting melanocortin receptors, which are involved in various physiological functions, including appetite control, energy homeostasis, and sexual function. Mutulis et al. (2004) synthesized and characterized a series of piperazine analogues, finding several compounds with selectivity for the melanocortin 4 receptor (MC4R), suggesting their potential use in treating conditions related to MC4R dysfunction (Mutulis et al., 2004).

Adenosine Receptor Antagonists

Cyclopropyl and piperazine derivatives have been studied for their role as adenosine receptor antagonists. Borrmann et al. (2009) designed and characterized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, discovering compounds with subnanomolar affinity and high selectivity for A2B adenosine receptors. These findings highlight the therapeutic potential of these compounds in diseases where adenosine plays a pivotal role (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).

Antimicrobial Activity

The synthesis of bioactive sulfonamide and amide derivatives of piperazine has been reported, with some compounds showing promising in vitro antimicrobial activity against various bacteria and fungi. This suggests the potential of these derivatives in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).

Photochemical Studies

Photochemistry of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, has been explored, revealing insights into their stability and reactivity under light exposure. Such studies are essential for understanding the photostability and photodegradation pathways of pharmaceutical compounds (Mella, Fasani, & Albini, 2001).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially explore its synthesis, its physical and chemical properties, and any potential biological activity. This could include investigating its potential uses in fields such as medicinal chemistry .

properties

IUPAC Name

3-[4-[(3-chlorophenyl)methylsulfonyl]piperazin-1-yl]-6-cyclopropylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c19-16-3-1-2-14(12-16)13-26(24,25)23-10-8-22(9-11-23)18-7-6-17(20-21-18)15-4-5-15/h1-3,6-7,12,15H,4-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYHUMCUXBWPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine

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